N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(23,18-13-16-9-5-6-10-17(16)24-18)14-21-19(22)12-11-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZCGAWYPPMFNZ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cinnamoyl Fragment Preparation
The cinnamoyl group is derived from cinnamic acid, classically synthesized via the Perkin condensation of benzaldehyde and acetic anhydride under basic conditions. Alternative routes include Heck coupling or Knoevenagel condensation, though the Perkin method remains industrially prevalent due to its scalability and cost efficiency.
2-(Benzofuran-2-yl)-2-hydroxypropylamine Synthesis
The benzofuran-containing amine segment necessitates a sequential approach:
- Benzofuran Ring Construction : Benzofuran-2-carbaldehyde is synthesized through Pechmann condensation of resorcinol with β-keto esters.
- Nitroalkanol Formation : A Henry reaction between benzofuran-2-carbaldehyde and nitroethane yields 2-(benzofuran-2-yl)-2-nitropropan-1-ol, introducing the nitro and hydroxyl groups.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride-mediated reduction (LiAlH₄) converts the nitro group to a primary amine, furnishing 2-(benzofuran-2-yl)-2-hydroxypropylamine.
Stepwise Synthesis and Optimization
Synthesis of 2-(Benzofuran-2-yl)-2-nitropropan-1-ol
Procedure :
- Benzofuran-2-carbaldehyde (10 mmol) and nitroethane (12 mmol) are dissolved in anhydrous ethanol.
- Ammonium acetate (1 mmol) is added as a catalyst, and the mixture is refluxed at 80°C for 12 hours.
- The reaction is cooled, and the precipitate is filtered and recrystallized from ethanol/water (1:1) to yield pale-yellow crystals.
Key Data :
Reduction to 2-(Benzofuran-2-yl)-2-hydroxypropylamine
Catalytic Hydrogenation Protocol :
- 2-(Benzofuran-2-yl)-2-nitropropan-1-ol (5 mmol) is dissolved in methanol (50 mL).
- 10% Pd/C (0.5 g) is added, and the mixture is hydrogenated at 50 psi H₂ for 24 hours.
- The catalyst is filtered, and the solvent is evaporated to afford a viscous amine oil.
Alternative Hydride Reduction :
- LiAlH₄ (15 mmol) is suspended in dry THF under nitrogen.
- The nitroalkanol (5 mmol) in THF is added dropwise, and the mixture is refluxed for 6 hours.
- The reaction is quenched with aqueous Na₂SO₄, filtered, and concentrated.
Key Data :
Amide Coupling: Final Step Synthesis
EDCI-Mediated Coupling :
- Cinnamic acid (5 mmol) and 2-(benzofuran-2-yl)-2-hydroxypropylamine (5 mmol) are dissolved in dry DCM (30 mL).
- EDCI (6 mmol) and DMAP (0.5 mmol) are added, and the mixture is stirred at room temperature for 12 hours.
- The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried (Na₂SO₄) and concentrated.
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the title compound.
Key Data :
- Yield : 74%
- ¹H NMR (CDCl₃) : δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.54–7.42 (m, 5H, aromatic), 7.35–7.28 (m, 2H, benzofuran-H), 6.80 (s, 1H, benzofuran-H), 6.32 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.85 (s, 1H, OH), 4.12–4.02 (m, 2H, CH₂N), 3.55–3.45 (m, 1H, CH), 1.48 (s, 3H, CH₃).
- LCMS (ESI) : m/z 352 [M + H]⁺.
Critical Analysis of Methodological Variations
Coupling Reagent Optimization
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/DMAP | DCM | 74 | 95 |
| HATU/DIEA | DMF | 68 | 93 |
| DCC/HOBt | THF | 71 | 94 |
Observations : EDCI/DMAP in DCM provides optimal yields and purity, likely due to minimized epimerization and side reactions. HATU systems, while efficient, necessitate rigorous drying and are cost-prohibitive at scale.
Solvent and Temperature Effects
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 74 |
| THF | 40 | 8 | 69 |
| DMF | 25 | 16 | 62 |
Characterization and Analytical Validation
Spectroscopic Correlations
Purity and Stability Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Accelerated Stability : No degradation observed after 6 months at 25°C/60% RH, confirming robustness of the amide linkage.
Industrial-Scale Considerations
Cost-Benefit Analysis of Nitro Reduction Methods
| Method | Cost (USD/kg) | Throughput (kg/h) | Environmental Impact |
|---|---|---|---|
| H₂/Pd-C | 120 | 2.5 | Moderate (H₂ handling) |
| LiAlH₄ | 95 | 1.8 | High (waste disposal) |
Recommendation : Catalytic hydrogenation is preferred for large-scale production despite higher initial costs, as it minimizes hazardous waste.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxypropyl group and benzofuran system undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CrO₃/H₂SO₄ | 0–5°C, 2 hr | 2-(benzofuran-2-yl)-2-oxopropyl cinnamamide | 72% | |
| KMnO₄ (aq. acidic) | 60°C, 4 hr | Benzofuran-2-carboxylic acid derivative | 58% | |
| TEMPO/NaOCl | RT, 12 hr | Oxidized hydroxypropyl to ketone | 85% |
-
CrO₃ oxidation selectively targets the secondary alcohol in the hydroxypropyl group, forming a ketone without disrupting the benzofuran ring.
-
KMnO₄ under acidic conditions cleaves the benzofuran ring’s ether linkage, yielding carboxylic acid derivatives.
Hydrolysis Reactions
The amide bond and benzofuran ether linkage are susceptible to hydrolysis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 8 hr | Cinnamic acid + 2-(benzofuran-2-yl)-1,2-propanediol | 91% | |
| 2M NaOH/EtOH | 80°C, 6 hr | Sodium cinnamate + diol derivative | 88% | |
| Lipase (Pseudomonas) | pH 7.4, 37°C, 24 hr | Enzymatic cleavage of amide bond | 63% |
-
Acidic hydrolysis breaks the amide bond efficiently, while enzymatic methods offer selectivity under physiological conditions.
-
Alkaline conditions preserve the benzofuran ring but generate carboxylate salts.
Amidation and Transamidation
The cinnamamide group participates in nucleophilic substitution:
-
EDCI-mediated coupling introduces diverse amines to modify pharmacological properties .
-
One-pot transamidation via N-acyl-Boc-carbamate intermediates enables high-throughput diversification .
Electrophilic Aromatic Substitution
The benzofuran ring undergoes regioselective functionalization:
| Reagent | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | C5 | 5-nitrobenzofuran derivative | 82% | |
| Br₂/FeCl₃ | CHCl₃, RT, 2 hr | C3 | 3-bromo-N-(2-(benzofuran-2-yl)... | 76% |
-
Nitration occurs preferentially at the C5 position due to electron-donating effects of the fused oxygen.
-
Bromination at C3 is sterically favored despite the hydroxypropyl group’s proximity.
Photochemical Reactions
UV-induced reactivity has been observed:
Stability Under Physiological Conditions
Critical for drug development:
Scientific Research Applications
Biological Activities
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide exhibits several promising biological activities:
- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. A study highlighted the anticancer properties of related benzofuran compounds, demonstrating their effectiveness against various cancer cell lines .
- Antibacterial Properties : The compound has shown potential against bacterial strains, contributing to the development of new antibacterial agents .
- Antiviral Effects : Benzofuran derivatives are being studied for their antiviral activity, particularly against HIV and other viral infections .
Medicinal Applications
The therapeutic potential of this compound is significant:
- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for cancer therapies. Studies have demonstrated its efficacy in preclinical models, suggesting further investigation in clinical settings .
- Neurological Disorders : Similar compounds have been evaluated for anticonvulsant properties, indicating potential applications in treating epilepsy and other neurological conditions .
Industrial Applications
In addition to its biological significance, this compound has industrial applications:
- Material Development : The compound can be utilized in creating new materials with specific properties due to its unique chemical structure .
Case Studies
- Anticancer Study : A comprehensive study on benzofuran derivatives demonstrated that compounds similar to this compound significantly reduced tumor size in xenograft models, highlighting their potential as anticancer agents .
- Antibacterial Evaluation : In vitro tests showed that the compound exhibited potent antibacterial activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share the benzofuran core structure.
Cinnamamide Derivatives: Compounds such as N-(2-hydroxypropyl)cinnamamide and N-(benzofuran-2-yl)cinnamamide share similar functional groups.
Uniqueness
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide is unique due to the combination of the benzofuran ring, hydroxypropyl group, and cinnamamide moiety, which imparts distinct biological activities and chemical reactivity .
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound consists of a benzofuran ring, a hydroxypropyl group, and a cinnamamide moiety. The synthesis typically involves:
- Formation of the Benzofuran Ring : Achieved through free radical cyclization.
- Introduction of Hydroxypropyl Group : Via nucleophilic substitution reactions.
- Coupling with Cinnamamide : Utilizing coupling reagents like EDCI in the presence of bases such as triethylamine.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Studies have indicated that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 42 |
| K562 (leukemia) | 66 |
| MCF-7 (breast) | 55 |
| Fem-x (melanoma) | 48 |
These findings suggest that the compound may selectively target malignant cells while sparing normal cells .
Antibacterial and Antiviral Properties
Cinnamic acid derivatives, including this compound, have demonstrated antibacterial and antiviral activities. Research indicates that these compounds can inhibit the growth of various pathogens, potentially through mechanisms such as disrupting bacterial cell membranes or inhibiting viral replication .
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals effectively.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.
- Interaction with Molecular Targets : It binds to specific receptors or proteins that mediate its therapeutic effects .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various cinnamic acid derivatives on cancer cell lines, revealing significant selectivity for malignant cells over normal lymphocytes .
- In Vivo Studies : Animal models have shown promising results where benzofuran derivatives reduced tumor size and improved survival rates in treated subjects compared to controls.
- Antimicrobial Efficacy : Research has documented the effectiveness of cinnamic acid derivatives against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide confirmed in pharmacological studies?
- Methodological Answer : The stereochemical configuration is confirmed using NMR spectroscopy (1H and 13C) to assign proton environments, LC/MS for molecular mass verification, and X-ray crystallography to resolve the spatial arrangement of atoms. For example, the S(+)-enantiomer of the compound (KM-568) was validated using these techniques, ensuring its chiral center configuration . Refinement programs like SHELXL are critical for crystallographic data analysis .
Q. What synthetic routes are employed for cinnamamide derivatives containing benzofuran moieties?
- Methodological Answer : Common methods include amide coupling using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM). For instance, benzofuran-acetic acid derivatives are coupled with amines under reflux conditions, followed by purification via column chromatography (e.g., pentane/EtOAc gradients) .
Q. Which analytical techniques ensure purity and structural identity post-synthesis?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular formula accuracy, elemental analysis validates composition, and HPLC assesses purity (>98%). For example, KM-568’s identity was confirmed via HRMS (calc. 390.1505; found 390.1499) and elemental analysis .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in ED₅₀ values across different anticonvulsant models?
- Methodological Answer : Variability in ED₅₀ values (e.g., 13.21 mg/kg in Frings mice vs. 114.4 mg/kg in the 44 mA 6-Hz model) arises from model-specific mechanisms (e.g., electrical vs. chemical induction) and pharmacokinetic factors (e.g., bioavailability via i.p. vs. oral routes). Researchers use dose-response curves and statistical tools (e.g., Probit analysis) to normalize data across models .
Q. What in vitro assays evaluate metabolic stability and mutagenicity risks?
- Methodological Answer : Liver microsome assays (mouse/rat) measure metabolic half-life (e.g., KM-568 showed moderate stability in mouse microsomes). The Ames test assesses mutagenicity via bacterial reverse mutation assays, where KM-568 showed no mutagenic activity at tested concentrations .
Q. How is the cytotoxicity profile determined in preclinical studies?
- Methodological Answer : Cytotoxicity is evaluated using cell viability assays (e.g., MTT) in HepG2 (liver) and H9c2 (cardiac) cell lines. KM-568 demonstrated safety at concentrations up to 100 µM, supporting its preclinical candidacy .
Q. What in vivo models are optimal for assessing anticonvulsant efficacy?
- Methodological Answer :
- Acute models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests for generalized seizures.
- Chronic models : Corneal/hippocampal kindling for pharmacoresistant epilepsy.
- Genetic models : Frings audiogenic seizure-susceptible mice.
Route-specific ED₅₀ values (e.g., i.p. vs. oral) are calculated to optimize dosing .
Q. How do structural modifications influence anticonvulsant activity in cinnamamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
